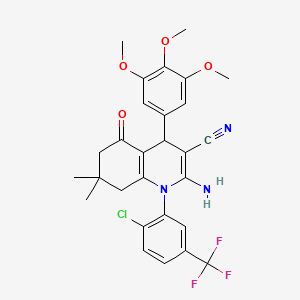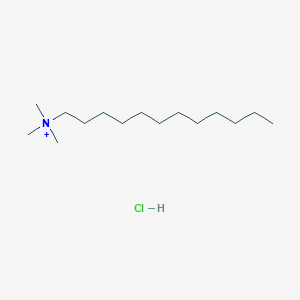
1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to a cyclopentadiene ring, further connected to four benzene rings.
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopentadiene and benzylidene precursors.
Reaction Conditions: The cyclopentadiene is reacted with benzylidene under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The delocalization of pi electrons in the conjugated diene system contributes to its unique properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene can be compared with similar compounds such as:
(5-Benzylidenecyclopenta-1,3-diene-1,2,3-triyl)tribenzene: This compound has a similar structure but with three benzene rings instead of four.
1,1,4,4-Tetraphenyl-1,3-butadiene: Another related compound with a different arrangement of phenyl groups and double bonds.
The uniqueness of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6937-59-3 |
|---|---|
Molekularformel |
C36H26 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(3-benzylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C36H26/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H |
InChI-Schlüssel |
PBWIMKRDABIAKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12040133.png)
![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040152.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)


![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)

